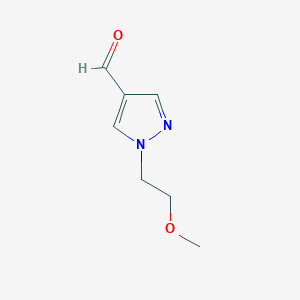

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 304693-70-7

Cat. No.: VC3757915

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304693-70-7 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 |

| Standard InChI Key | OZCYWOQGSFDUNP-UHFFFAOYSA-N |

| SMILES | COCCN1C=C(C=N1)C=O |

| Canonical SMILES | COCCN1C=C(C=N1)C=O |

Introduction

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound with applications in pharmaceutical and chemical research. This pyrazole derivative is characterized by a methoxyethyl substituent and an aldehyde functional group, making it a versatile intermediate in organic synthesis and drug discovery. Below is a detailed analysis of its properties, synthesis, and research relevance.

Physical and Chemical Properties

Stability: The aldehyde group is sensitive to oxidation and requires protection under inert atmospheres during storage .

Synthesis and Characterization

Key Synthetic Pathways

-

Aldehyde Introduction: The formyl group at the pyrazole 4-position is typically introduced via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor .

-

Methoxyethyl Substitution: Achieved through alkylation of pyrazole with 2-methoxyethyl halides under basic conditions .

Characterization Data:

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing Michael acceptor compounds (MACs), which are investigated for their biological activity . Its aldehyde group enables condensation reactions with amines or ketones to form Schiff bases or heterocyclic derivatives.

Material Science

Synonyms and Database Identifiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume